![molecular formula C25H30N4O3 B2681683 N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-70-5](/img/structure/B2681683.png)
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Description
Scientific Research Applications
Synthesis and Structural Characterization
Compounds related to N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have been synthesized and characterized to understand their molecular structures and potential therapeutic applications. The synthesis of cinnamide derivatives, including those with piperazin-1-yl groups, has been explored for their crystal structures and potential anti-ischemic activity, demonstrating the versatility of these compounds in drug development (Jian-gang Zhong et al., 2018). Additionally, novel synthesis methods have been developed for 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a derivative with potential medicinal applications, highlighting the ongoing interest in such compounds (Shusheng Zhang et al., 2007).
Antimicrobial and Anti-inflammatory Activity
The search for new antimicrobial agents led to the synthesis of 1,2,4-triazole derivatives with some structures showing good to moderate activities against test microorganisms, underscoring the potential of these compounds in addressing bacterial resistance (H. Bektaş et al., 2007). Furthermore, derivatives derived from visnaginone and khellinone, closely related to the chemical structure , have been studied for their anti-inflammatory and analgesic properties, indicating their potential in chronic disease management (A. Abu‐Hashem et al., 2020).
Neuroprotective and Antioxidant Properties
Compounds structurally similar to N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have been evaluated for their neuroprotective effects against glutamine-induced neurotoxicity in PC12 cells, presenting a potential avenue for treating neurodegenerative diseases (Jian-gang Zhong et al., 2018). Another study designed a compound as a dopamine D2 receptor agonist with antioxidant activity, aiming for Parkinson’s disease treatment, although the expected receptor affinity was not observed, the antioxidant property was confirmed, showing the multifaceted applications of these compounds (A. Kaczor et al., 2021).
properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-18-23(21-6-3-4-7-22(21)27-18)24(30)25(31)26-12-5-13-28-14-16-29(17-15-28)19-8-10-20(32-2)11-9-19/h3-4,6-11,27H,5,12-17H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJALPLVTTTWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
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